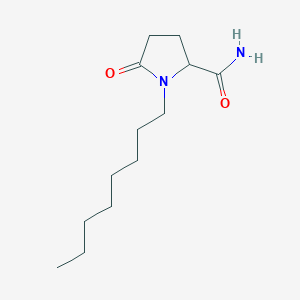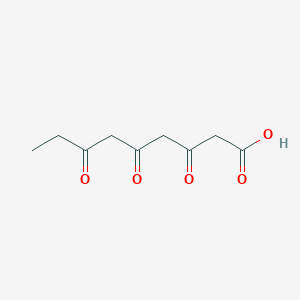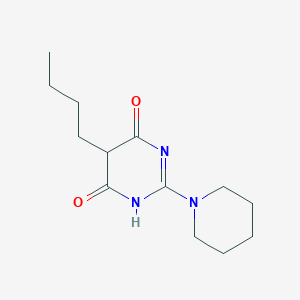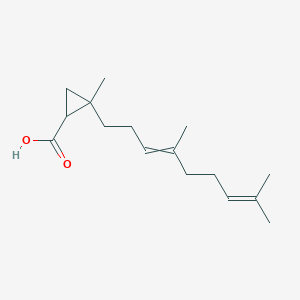![molecular formula C14H18INS B14592906 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide CAS No. 61327-94-4](/img/structure/B14592906.png)
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide is a complex organic compound that belongs to the class of indolium salts. This compound is characterized by its unique structure, which includes a methylsulfanyl group and an ethenyl group attached to an indolium core. The presence of the iodide ion further adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indole derivative with a suitable alkylating agent, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the quaternization of the indole nitrogen with methyl iodide to form the indolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl group can undergo reduction to form the corresponding alkane.
Substitution: The indolium core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethenyl group.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkane derivatives.
Substitution: Various substituted indolium salts.
科学的研究の応用
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide involves its interaction with specific molecular targets and pathways. The indolium core can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The methylsulfanyl group can undergo metabolic transformations, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
1,3,3-Trimethylindolium iodide: Lacks the methylsulfanyl and ethenyl groups, resulting in different chemical properties.
2-Methylthio-3H-indolium iodide: Contains a methylthio group but lacks the ethenyl group.
3-Methyl-2-(methylsulfanyl)indolium iodide: Similar structure but with different substitution patterns.
Uniqueness
1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide is unique due to the presence of both the methylsulfanyl and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indolium salts, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61327-94-4 |
|---|---|
分子式 |
C14H18INS |
分子量 |
359.27 g/mol |
IUPAC名 |
1,3,3-trimethyl-2-(2-methylsulfanylethenyl)indol-1-ium;iodide |
InChI |
InChI=1S/C14H18NS.HI/c1-14(2)11-7-5-6-8-12(11)15(3)13(14)9-10-16-4;/h5-10H,1-4H3;1H/q+1;/p-1 |
InChIキー |
JTHMPWLTBLYWNW-UHFFFAOYSA-M |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CSC)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)

![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)

![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)


![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)


![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)
